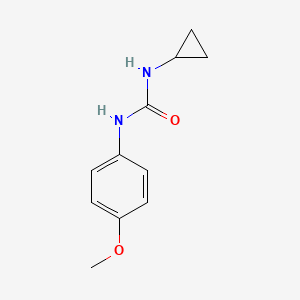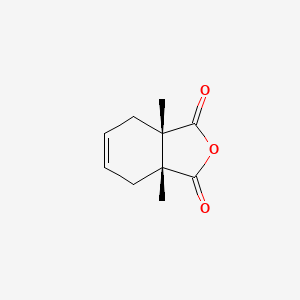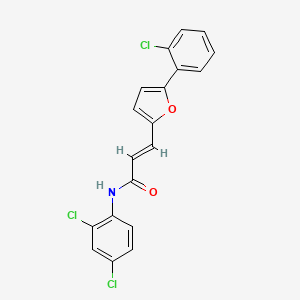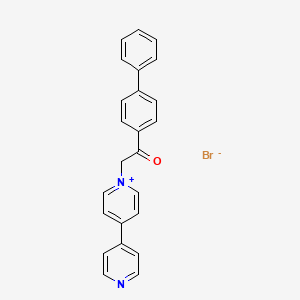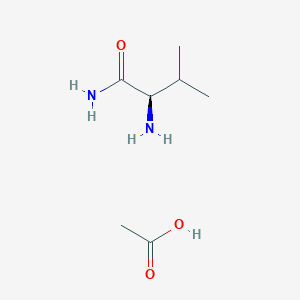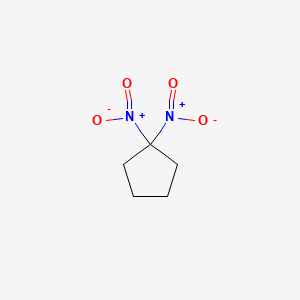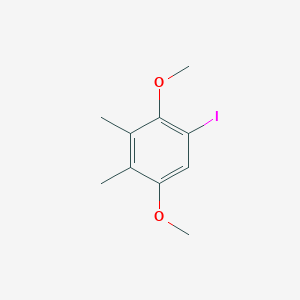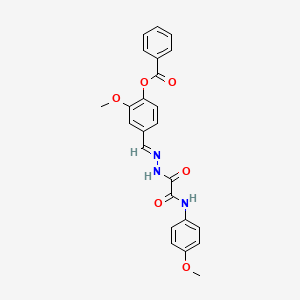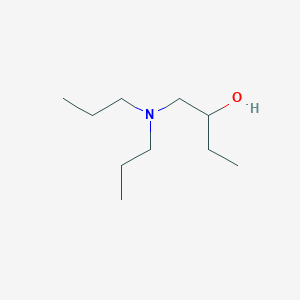
Methyl 5-(2-methyl-1,3-dioxolan-2-yl)-2-methylenepentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(2-methyl-1,3-dioxolan-2-yl)-2-methylenepentanoate is an organic compound that features a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-methyl-1,3-dioxolan-2-yl)-2-methylenepentanoate typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol . This reaction is catalyzed by either Brönsted or Lewis acids, which facilitate the formation of the dioxolane ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes where the reactants are fed into a reactor with a catalyst, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(2-methyl-1,3-dioxolan-2-yl)-2-methylenepentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The dioxolane ring can participate in substitution reactions, where one of the oxygen atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Methyl 5-(2-methyl-1,3-dioxolan-2-yl)-2-methylenepentanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of polymers and other materials due to its stability and reactivity.
Mécanisme D'action
The mechanism by which Methyl 5-(2-methyl-1,3-dioxolan-2-yl)-2-methylenepentanoate exerts its effects involves the interaction of its functional groups with molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthesis . Additionally, the ester group can participate in hydrolysis reactions, releasing the corresponding alcohol and acid.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane: A simpler compound with a similar ring structure but without the ester and methylene groups.
1,3-Dioxane: A six-membered ring analog that offers different stability and reactivity profiles.
Benzo[d][1,3]dioxole: A compound with a fused benzene ring, providing unique electronic properties.
Uniqueness
Methyl 5-(2-methyl-1,3-dioxolan-2-yl)-2-methylenepentanoate is unique due to its combination of a dioxolane ring with ester and methylene groups, offering a versatile platform for various chemical transformations and applications.
Propriétés
Numéro CAS |
61570-24-9 |
|---|---|
Formule moléculaire |
C11H18O4 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
methyl 5-(2-methyl-1,3-dioxolan-2-yl)-2-methylidenepentanoate |
InChI |
InChI=1S/C11H18O4/c1-9(10(12)13-3)5-4-6-11(2)14-7-8-15-11/h1,4-8H2,2-3H3 |
Clé InChI |
AJHWQYHJELJXSY-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCCO1)CCCC(=C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-benzylsulfanyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate](/img/structure/B11949419.png)
![Ethanone, 1-[4-(benzoyloxy)-2,6-dihydroxyphenyl]-](/img/structure/B11949422.png)

